5-Oxo-5-(9-phenanthryl)valeric acid 5-Oxo-5-(9-phenanthryl)valeric acid
Brand Name: Vulcanchem
CAS No.: 898766-03-5
VCID: VC2528573
InChI: InChI=1S/C19H16O3/c20-18(10-5-11-19(21)22)17-12-13-6-1-2-7-14(13)15-8-3-4-9-16(15)17/h1-4,6-9,12H,5,10-11H2,(H,21,22)
SMILES: C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)CCCC(=O)O
Molecular Formula: C19H16O3
Molecular Weight: 292.3 g/mol

5-Oxo-5-(9-phenanthryl)valeric acid

CAS No.: 898766-03-5

Cat. No.: VC2528573

Molecular Formula: C19H16O3

Molecular Weight: 292.3 g/mol

* For research use only. Not for human or veterinary use.

5-Oxo-5-(9-phenanthryl)valeric acid - 898766-03-5

Specification

CAS No. 898766-03-5
Molecular Formula C19H16O3
Molecular Weight 292.3 g/mol
IUPAC Name 5-oxo-5-phenanthren-9-ylpentanoic acid
Standard InChI InChI=1S/C19H16O3/c20-18(10-5-11-19(21)22)17-12-13-6-1-2-7-14(13)15-8-3-4-9-16(15)17/h1-4,6-9,12H,5,10-11H2,(H,21,22)
Standard InChI Key WGZXXRCUASGYGP-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)CCCC(=O)O
Canonical SMILES C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)CCCC(=O)O

Introduction

Chemical Structure and Properties

Structural Characteristics

5-Oxo-5-(9-phenanthryl)valeric acid possesses a molecular formula of C19H16O3 . The structure consists of a phenanthrene ring system (a tricyclic aromatic hydrocarbon) connected at the 9-position to a five-carbon chain (pentanoic acid) through a carbonyl (C=O) linkage. The phenanthrene portion contributes to the compound's aromatic properties, while the pentanoic acid chain terminates with a carboxylic acid group that provides acidic functionality.

The compound is also known by several alternative names, including 9-Phenanthrenepentanoic acid, δ-oxo- and 5-oxo-5-phenanthren-9-ylpentanoic acid . These naming variations reflect different conventions for representing the same chemical structure.

Physical and Chemical Properties

The compound exhibits characteristic physical and chemical properties that can be summarized in the following table:

PropertyValueSource
Molecular FormulaC19H16O3
Average Mass292.334 Da
Monoisotopic Mass292.109944 Da
ChemSpider ID21401682
CAS Registry Number898766-03-5
Functional GroupsAromatic rings, ketone, carboxylic acid

The compound's physical state is presumed to be a solid at standard conditions, consistent with similar aromatic carboxylic acids. The presence of both a ketone group and a carboxylic acid in the molecule imparts specific reactivity patterns, with the ketone participating in nucleophilic addition reactions and the carboxylic acid undergoing typical transformations such as esterification and amidation.

Structural Comparison with Related Compounds

The structural features of 5-Oxo-5-(9-phenanthryl)valeric acid can be compared to simpler compounds to understand its unique properties:

CompoundMolecular FormulaKey Structural Features
5-Oxo-5-(9-phenanthryl)valeric acidC19H16O3Phenanthryl group, ketone, carboxylic acid
Valeric acid (Pentanoic acid)C5H10O2Straight-chain carboxylic acid without aromatic or ketone groups
Ethyl 5-oxo-5-(9-phenanthryl)valerateC21H20O3Ethyl ester derivative of 5-Oxo-5-(9-phenanthryl)valeric acid

These structural differences significantly impact the compounds' physical properties, reactivity patterns, and potential applications.

Synthesis and Preparation Methods

Laboratory Procedures

For laboratory preparation, the hydrolysis of the corresponding ethyl ester appears to be a viable approach. This process typically involves:

  • Dissolving Ethyl 5-oxo-5-(9-phenanthryl)valerate in a mixture of aqueous base (e.g., sodium hydroxide) and a co-solvent such as methanol or ethanol.

  • Heating the mixture under reflux conditions to facilitate complete hydrolysis.

  • Acidifying the reaction mixture to precipitate the free carboxylic acid.

  • Purification through recrystallization or chromatographic techniques.

This approach leverages the relative stability of the ester during earlier synthetic steps while allowing controlled generation of the carboxylic acid functionality at a desired stage.

Chemical Reactivity and Reactions

Carboxylic Acid Reactivity

As a carboxylic acid, 5-Oxo-5-(9-phenanthryl)valeric acid can participate in several characteristic reactions:

  • Esterification: Reaction with alcohols in the presence of acid catalysts to form esters, such as the ethyl ester derivative mentioned in the search results.

  • Amidation: Reaction with amines to form amides, potentially useful for creating peptide-like structures or for conjugation to other molecules.

  • Reduction: The carboxylic acid group can be selectively reduced using appropriate reducing agents to form the corresponding alcohol.

  • Salt Formation: As an acid, it can form salts with various bases, potentially altering its solubility and handling properties for specific applications.

Ketone Reactivity

The ketone functional group present in the compound enables additional reaction pathways:

  • Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic addition reactions with various nucleophiles, forming addition products such as alcohols, imines, or hydrazones.

  • Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride, creating a new stereocenter in the molecule.

  • Wittig and Related Reactions: The ketone can participate in Wittig, Horner-Wadsworth-Emmons, or similar reactions to form carbon-carbon double bonds.

  • Enolization: Under appropriate conditions, the ketone can form enolates that can participate in aldol condensations or other carbon-carbon bond-forming reactions.

Aromatic System Reactivity

The phenanthrene portion of the molecule can undergo reactions typical of polycyclic aromatic hydrocarbons:

  • Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, though reactivity may vary across different positions of the phenanthrene system.

  • Photooxidation: The aromatic system may undergo photooxidation reactions in the presence of light and oxygen, forming various oxygenated products.

  • Diels-Alder Reactions: As an electron-rich aromatic system, the phenanthrene moiety might participate as a dienophile in Diels-Alder reactions under appropriate conditions.

Applications and Research Significance

Synthetic Organic Chemistry

5-Oxo-5-(9-phenanthryl)valeric acid represents a valuable building block in synthetic organic chemistry due to its multifunctional nature. The presence of distinct reactive sites (aromatic system, ketone, and carboxylic acid) allows for regioselective transformations and incorporation into more complex molecular frameworks.

Potential applications in synthetic chemistry include:

  • Scaffold for Complex Molecule Synthesis: The compound's framework could serve as a starting point for constructing more elaborate molecular architectures.

  • Functional Group Interconversions: Each functional group can undergo selective transformations, enabling diverse synthetic pathways from a single precursor.

  • Building Block for Heterocyclic Compounds: The ketone and carboxylic acid functionalities can participate in cyclization reactions to form various heterocyclic systems.

Materials Science Applications

Compounds containing phenanthrene moieties have potential applications in materials science, particularly in areas exploiting their aromatic character:

  • Organic Electronics: The extended π-system of the phenanthrene moiety could contribute to electronic properties relevant for organic semiconductors or related materials.

  • Fluorescent Materials: Phenanthrene derivatives often exhibit fluorescence properties that could be utilized in sensing applications or light-emitting materials.

  • Supramolecular Assemblies: The planar aromatic system could facilitate π-π stacking interactions, potentially useful for creating ordered supramolecular structures.

Comparative Analysis with Similar Compounds

Comparison with the Ethyl Ester Derivative

The ethyl ester derivative, Ethyl 5-oxo-5-(9-phenanthryl)valerate, differs from the parent acid in several key aspects:

  • Reactivity: The ester is less reactive toward nucleophiles compared to the free acid, offering greater stability in certain reaction conditions.

  • Solubility Properties: The ester typically exhibits enhanced solubility in non-polar organic solvents and reduced water solubility compared to the carboxylic acid.

  • Functional Applications: The ester can serve as a protected form of the acid in synthetic sequences or as a distinct functional entity with different properties and applications.

Future Research Directions

Synthetic Methodology Development

Future research could focus on developing improved synthetic approaches to 5-Oxo-5-(9-phenanthryl)valeric acid and its derivatives:

  • Catalytic Methods: Development of catalytic approaches for introducing the ketone functionality or for selective functionalization of the phenanthrene core.

  • Green Chemistry Approaches: Exploration of environmentally friendly synthetic routes that minimize waste generation and reduce the use of hazardous reagents.

  • Asymmetric Synthesis: Investigation of methods to create stereochemically defined derivatives when the ketone is transformed to create new stereocenters.

Application-Oriented Research

Potential application-focused research directions might include:

  • Materials Science Investigations: Exploration of the compound and its derivatives for applications in organic electronics, sensors, or photovoltaic materials.

  • Medicinal Chemistry Studies: Investigation of the compound's potential as a scaffold for developing bioactive molecules, particularly where aromatic interactions are crucial for activity.

  • Supramolecular Chemistry: Study of the compound's ability to form organized supramolecular assemblies through non-covalent interactions.

Analytical Methods for Characterization

Spectroscopic Analysis

Various spectroscopic techniques can be employed to characterize 5-Oxo-5-(9-phenanthryl)valeric acid:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and carbon NMR would reveal characteristic signals for the aromatic phenanthrene protons, the methylene groups of the valeric acid chain, and the carboxylic acid proton.

  • Infrared (IR) Spectroscopy: Expected to show distinct absorptions for the carboxylic acid C=O stretching (around 1700-1725 cm⁻¹), ketone C=O stretching (around 1680-1700 cm⁻¹), and aromatic C=C stretching (around 1450-1600 cm⁻¹).

  • Mass Spectrometry: Would provide molecular weight confirmation and fragmentation patterns characteristic of the structural features.

Chromatographic Methods

For purification and analysis, various chromatographic techniques would be applicable:

  • High-Performance Liquid Chromatography (HPLC): Useful for both analysis and preparative purification, particularly using reverse-phase conditions.

  • Thin-Layer Chromatography (TLC): Valuable for reaction monitoring and initial purity assessment.

  • Gas Chromatography (GC): Potentially useful for analysis of derivatives with enhanced volatility, such as silylated or methylated forms.

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